4-[(Ethylamino)methyl]-5-[(ethylsulfanyl)methyl]-2-methylpyridin-3-ol
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Overview
Description
4-[(Ethylamino)methyl]-5-[(ethylsulfanyl)methyl]-2-methylpyridin-3-ol is a chemical compound with a complex structure that includes an ethylamino group, an ethylsulfanyl group, and a methyl group attached to a pyridin-3-ol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Ethylamino)methyl]-5-[(ethylsulfanyl)methyl]-2-methylpyridin-3-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyridin-3-ol Ring: The pyridin-3-ol ring can be synthesized through a series of reactions involving the cyclization of appropriate precursors.
Introduction of the Ethylamino Group: The ethylamino group can be introduced through nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated precursor.
Addition of the Ethylsulfanyl Group: The ethylsulfanyl group can be added through thiolation reactions, where a thiol reacts with a suitable electrophile.
Methylation: The methyl group can be introduced through alkylation reactions, typically using methyl iodide or similar reagents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
4-[(Ethylamino)methyl]-5-[(ethylsulfanyl)methyl]-2-methylpyridin-3-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the compound into different reduced forms, such as amines or thiols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
4-[(Ethylamino)methyl]-5-[(ethylsulfanyl)methyl]-2-methylpyridin-3-ol has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.
Industry: It is used in the production of specialty chemicals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 4-[(Ethylamino)methyl]-5-[(ethylsulfanyl)methyl]-2-methylpyridin-3-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: It can inhibit or activate enzymes by binding to their active sites or allosteric sites.
Interacting with Receptors: The compound may interact with cell surface or intracellular receptors, modulating their activity and triggering downstream signaling pathways.
Modulating Gene Expression: It can influence gene expression by interacting with transcription factors or other regulatory proteins.
Comparison with Similar Compounds
4-[(Ethylamino)methyl]-5-[(ethylsulfanyl)methyl]-2-methylpyridin-3-ol can be compared with other similar compounds, such as:
4-[(Methylamino)methyl]-5-[(methylsulfanyl)methyl]-2-methylpyridin-3-ol: This compound has a similar structure but with methyl groups instead of ethyl groups.
4-[(Propylamino)methyl]-5-[(propylsulfanyl)methyl]-2-methylpyridin-3-ol:
4-[(Butylamino)methyl]-5-[(butylsulfanyl)methyl]-2-methylpyridin-3-ol: This compound has butyl groups, which may result in different reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
59429-61-7 |
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Molecular Formula |
C12H20N2OS |
Molecular Weight |
240.37 g/mol |
IUPAC Name |
4-(ethylaminomethyl)-5-(ethylsulfanylmethyl)-2-methylpyridin-3-ol |
InChI |
InChI=1S/C12H20N2OS/c1-4-13-7-11-10(8-16-5-2)6-14-9(3)12(11)15/h6,13,15H,4-5,7-8H2,1-3H3 |
InChI Key |
YCMZPBQTKRHCGC-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC1=C(C(=NC=C1CSCC)C)O |
Origin of Product |
United States |
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